molecular formula C18H23NO B1385376 N-(2-Methylphenethyl)-4-propoxyaniline CAS No. 1040689-20-0

N-(2-Methylphenethyl)-4-propoxyaniline

Cat. No. B1385376
CAS RN: 1040689-20-0
M. Wt: 269.4 g/mol
InChI Key: UMNANFNVLATJBJ-UHFFFAOYSA-N
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Description

“N-(2-Methylphenethyl)-4-propoxyaniline” is a biochemical compound used for proteomics research . Its molecular formula is C23H25NO, and it has a molecular weight of 331.45 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a complex arrangement of carbon ©, hydrogen (H), and nitrogen (N) atoms . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

  • Antimicrobial Activity : Ghorab et al. (2017) synthesized a series of compounds related to N-(2-Methylphenethyl)-4-propoxyaniline and evaluated their antimicrobial activity against various bacteria and fungi. They found compounds displaying higher activity compared to reference drugs, which suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Supramolecular Chemistry : Barton, Hosten, & Pohl (2017) studied the selectivity of a compound similar to this compound in forming complexes with various anilines, highlighting its potential application in the separation of these compounds using supramolecular chemistry (Barton, Hosten, & Pohl, 2017).

  • Biomarker Detection : Jin & Yan (2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker of aniline, in human urine. This study indicates the compound's potential in health monitoring and pre-diagnosis (Jin & Yan, 2021).

  • Photoreactive Sweeteners : Murai et al. (2015) synthesized photoreactive 2-propoxyaniline derivatives to study the interactions between artificial sweeteners and their receptors. This research provides insights into the molecular interactions of sweet taste receptors, with implications in food chemistry (Murai et al., 2015).

  • Synthesis of Novel Compounds : Gabriele et al. (2006) reported the synthesis of new derivatives starting from compounds similar to this compound. This research contributes to the field of organic synthesis, expanding the library of chemical compounds (Gabriele et al., 2006).

  • Electrochemical Applications : Planes et al. (2014) studied the formation, redox behavior, and degradation of poly(N-methylaniline), a polymer derived from a compound similar to this compound. Their findings have implications for the development of electrochemical devices (Planes et al., 2014).

Safety and Hazards

The safety data sheet (SDS) for a similar compound, “Bromomethane”, indicates that it is a flammable liquid and may cause skin and eye irritation, respiratory irritation, and genetic defects . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

N-[2-(2-methylphenyl)ethyl]-4-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-14-20-18-10-8-17(9-11-18)19-13-12-16-7-5-4-6-15(16)2/h4-11,19H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNANFNVLATJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NCCC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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